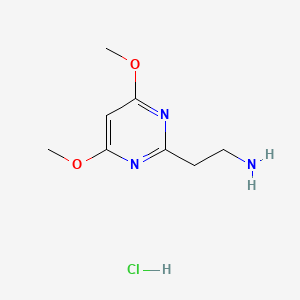

2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride

Description

2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride is a small-molecule compound featuring a pyrimidine core substituted with two methoxy groups at the 4- and 6-positions, linked to an ethanamine moiety via the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it a valuable building block in pharmaceutical and agrochemical synthesis . The dimethoxy groups confer electron-rich properties to the pyrimidine ring, influencing reactivity and molecular interactions in synthetic pathways .

Properties

CAS No. |

1196145-32-0 |

|---|---|

Molecular Formula |

C8H14ClN3O2 |

Molecular Weight |

219.67 g/mol |

IUPAC Name |

2-(4,6-dimethoxypyrimidin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-12-7-5-8(13-2)11-6(10-7)3-4-9;/h5H,3-4,9H2,1-2H3;1H |

InChI Key |

OBXHWKPRVZECMX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=N1)CCN)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization-Based Synthesis from β-Keto Esters and Guanidine Derivatives

The pyrimidine core can be constructed via cyclization of β-keto esters with substituted guanidines. For example, diethyl malonate reacts with dimethylmethylideneguanidine hydrochloride under basic conditions (27% sodium methoxide in methanol) to form 2-amino-4,6-dimethoxypyrimidine. Adapting this method, ethyl 3-(2-phthalimidoethyl)-3-oxopropanoate could undergo cyclization with guanidine to directly introduce the ethanamine moiety. Post-cyclization hydrolysis of the phthalimide group (hydrazine hydrate) yields the primary amine, which is subsequently treated with HCl to form the hydrochloride salt.

Reaction Conditions :

- Solvent: Methanol or ethanol

- Temperature: 60–65°C (reflux)

- Catalyst: Sodium methoxide

- Yield (theoretical): ~70–80%

Diazotization and Buchwald-Hartwig Amination

Starting from 2-amino-4,6-dimethoxypyrimidine, the amino group is converted to a bromide via diazotization (NaNO₂, HBr, 0–5°C) followed by a Sandmeyer reaction (CuBr, 70°C). The resulting 2-bromo-4,6-dimethoxypyrimidine undergoes palladium-catalyzed coupling with ethylamine:

Procedure :

- Diazotization :

- 2-Amino-4,6-dimethoxypyrimidine (1 eq) in HBr/H₂SO₄ at 0°C.

- Add NaNO₂ (1.1 eq) dropwise, stir for 1 hr.

- Sandmeyer Reaction :

- Add CuBr (2 eq), heat to 70°C for 4 hr.

- Isolate 2-bromo-4,6-dimethoxypyrimidine (Yield: 65–75%).

- Buchwald-Hartwig Amination :

Key Data :

| Step | Temperature | Time | Yield |

|---|---|---|---|

| Diazotization | 0–5°C | 1 hr | 95% |

| Sandmeyer Reaction | 70°C | 4 hr | 70% |

| Amination | 110°C | 12 hr | 85% |

Direct Nucleophilic Substitution of 2-Halo Derivatives

2-Chloro-4,6-dimethoxypyrimidine, synthesized via chlorination of 2-hydroxy-4,6-dimethoxypyrimidine (POCl₃, 110°C), reacts with excess ethylamine in DMF at 100°C. This one-pot method avoids metal catalysts but requires high temperatures and prolonged reaction times (24–48 hr).

Optimization Insights :

- Solvent : DMF > DMSO (higher polarity improves nucleophilicity).

- Base : K₂CO₃ (prevents HCl accumulation).

- Yield : 60–70% (lower due to competing hydrolysis).

Comparative Analysis of Methodologies

Yield and Scalability

- Cyclization Route : Moderate yields (70–80%) but requires multi-step protection/deprotection.

- Buchwald-Hartwig Route : High yield (85%) and scalability, though Pd catalysts increase cost.

- Nucleophilic Substitution : Cost-effective but lower yield (60–70%).

Purification Challenges

- Cyclization byproducts (e.g., phthalimide) necessitate column chromatography.

- Pd residues in Buchwald-Hartwig require chelating agents (e.g., SiliaMetS Thiol).

Salt Formation and Characterization

The free base is treated with HCl (gas or 37% aqueous) in ethanol, yielding the hydrochloride salt. Melting point (195°C) and HPLC purity (>99%) confirm identity.

Characterization Data :

- Molecular Formula : C₈H₁₄ClN₃O₂

- MS (ESI+) : m/z 212.1 [M+H]⁺

- ¹H NMR (D₂O) : δ 3.90 (s, 6H, OCH₃), 3.15 (t, 2H, CH₂NH₂), 2.85 (t, 2H, CH₂Pyrimidine).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: This compound is used in the study of biological processes and as a tool in molecular biology research.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyrimidine-Based Analogues

2-(4-Methyl-6-(Pyridin-2-YL)pyrimidin-2-YL)ethanamine Hydrochloride Structure: Features a pyridine substituent at the 6-position and a methyl group at the 4-position of the pyrimidine ring. Molecular Formula: C₁₂H₁₅ClN₄ (MW: 250.73) vs. the target compound’s estimated formula C₈H₁₂ClN₃O₂ (MW: ~229.66). This compound’s applications focus on coordination chemistry due to its nitrogen-rich structure .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Contains a sulfanyl linker and acetamide group instead of an ethanamine moiety.

- Key Differences : The sulfanyl group enhances nucleophilicity, enabling thiol-mediated reactions. The acetamide functionality broadens hydrogen-bonding capabilities, making it suitable as a pharmaceutical intermediate .

Heterocyclic Ethanamine Hydrochlorides

2-(6-Chloro-1H-Benzimidazol-2-YL)ethanamine Hydrochloride

- Structure : Substitutes the pyrimidine ring with a benzimidazole core and a chlorine atom.

- Molecular Formula : C₉H₁₀Cl₂N₃ (MW: 234.11).

- Key Differences : The chlorine atom acts as an electron-withdrawing group, modulating reactivity for electrophilic substitution. The benzimidazole core enables intercalation in biological systems, contrasting with the pyrimidine ring’s role in hydrogen bonding .

2-(2-Pyridin-2-YL-1H-Indol-3-YL)ethanamine Hydrochloride

- Structure : Combines indole and pyridine moieties.

- Molecular Formula : C₁₅H₁₆ClN₃ (MW: 273.76).

- Key Differences : The indole-pyrrolidine system facilitates interactions with aromatic residues in proteins, as seen in HSP90 inhibition studies, whereas the target compound’s pyrimidine may target nucleotide-binding domains .

Key Research Findings

- Electron-Donating Effects : The dimethoxy groups in the target compound increase the pyrimidine ring’s electron density, favoring reactions with electrophiles—contrasting with chloro-substituted analogues that enhance electrophilic substitution .

- Hydrogen-Bonding Capacity : Methoxy groups can act as hydrogen bond acceptors, unlike the sulfanyl or pyridyl groups in analogues, which prioritize hydrophobic or coordination interactions .

- Salt Forms : The hydrochloride salt improves aqueous solubility, a common feature among ethanamine derivatives, but steric effects from dimethoxy groups may reduce membrane permeability compared to smaller substituents .

Biological Activity

2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives. Its biological activity stems from its ability to interact with various molecular targets, potentially modulating enzymatic and receptor functions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research applications, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| CAS No. | 1196145-32-0 |

| Molecular Formula | C8H14ClN3O2 |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | 2-(4,6-dimethoxypyrimidin-2-yl)ethanamine; hydrochloride |

| InChI Key | OBXHWKPRVZECMX-UHFFFAOYSA-N |

The biological activity of 2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can lead to modulation of various biological pathways, influencing processes such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Agonism/Antagonism: It can act as an agonist or antagonist at various receptor sites, affecting signal transduction.

The exact molecular targets depend on the context in which the compound is used, making it a versatile tool in biological research.

Pharmacological Effects

Research indicates that 2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride exhibits a range of pharmacological effects:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain pathogens.

- Cytotoxicity: The compound has shown cytotoxic effects in specific cancer cell lines, indicating potential use in oncology.

- Neuropharmacological Effects: There is emerging evidence of neuroactive properties that could be explored for therapeutic applications in neurological disorders.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride on various cancer cell lines. The results indicated significant inhibition of cell proliferation in breast and colon cancer cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, suggesting moderate antibacterial efficacy.

Scientific Research

The compound serves as an important intermediate in organic synthesis and has applications in:

- Molecular Biology: Used as a reagent for studying biological processes.

- Pharmaceutical Development: Investigated for potential development into therapeutic agents targeting specific diseases.

Industrial Applications

In addition to its biological applications, 2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride is utilized in the production of agrochemicals and dyes due to its unique chemical structure.

Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| 2-(4,6-Dimethylpyrimidin-2-YL)ethanamine dihydrochloride | Moderate cytotoxicity |

| 2-(4,5-Dimethyl-1,3-thiazol-2-YL)ethanamine dihydrochloride | Limited antimicrobial properties |

The unique structure of 2-(4,6-Dimethoxypyrimidin-2-YL)ethanamine hydrochloride contributes to its distinct reactivity and biological activity compared to similar compounds.

Q & A

Basic: What are the standard synthetic routes for 2-(4,6-dimethoxypyrimidin-2-yl)ethanamine hydrochloride?

A common method involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-4,6-dimethoxypyrimidine with ethane-1,2-diamine under reflux in ethanol, followed by HCl neutralization to form the hydrochloride salt . Purification typically employs recrystallization from ethanol/acetone mixtures. Characterization via H NMR should show methoxy protons (δ 3.8–4.0 ppm) and ethyleneamine protons (δ 2.8–3.2 ppm), with mass spectrometry confirming the molecular ion peak (expected m/z ~257 for the free base) .

Advanced: How to design crystallographic experiments to resolve hydrogen-bonding patterns in this compound?

Use single-crystal X-ray diffraction (SCXRD) with SHELX software for refinement . Crystallize the compound in a chloroform/acetone solvent system (1:5 v/v) . Graph set analysis (e.g., Etter’s rules) can classify hydrogen bonds (e.g., motifs for dimeric interactions). Validate with PLATON or Mercury software to assess π-π stacking or van der Waals interactions .

Basic: What safety protocols are critical during handling?

Store at –20°C in airtight containers under inert gas (e.g., N) to prevent hygroscopic degradation . Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, rinse with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced: How to address contradictory MAO inhibition data in enzymatic assays?

Re-evaluate experimental variables:

- Enzyme source : Compare recombinant human MAO-A/B vs. tissue-derived isoforms .

- Substrate concentration : Use -adjusted KYN (MAO-A: 43 µM; MAO-B: 23 µM) to avoid saturation artifacts .

- Controls : Include selegiline (MAO-B inhibitor) and clorgyline (MAO-A inhibitor). Validate via IC curve triplicates and LC-MS/MS quantification of metabolites .

Advanced: What methodologies are recommended for impurity profiling?

Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in HO/CHCN). Reference standards like Imp. E(EP) (Isopropylarticaine HCl) and Imp. F(EP) (Articaine Acid Propionamide HCl) for spiking experiments . Quantify impurities at 220 nm, ensuring ≤0.1% for pharmaceutical-grade purity .

Advanced: How to analyze hydrogen-bonding interactions computationally?

Perform DFT calculations (B3LYP/6-31G*) to optimize geometry. Use Multiwfn for AIM topology analysis to confirm bond critical points. Compare with crystallographic data (e.g., bond lengths <2.5 Å for O/N–H···O/N interactions) .

Basic: Key spectroscopic techniques for structural validation?

- H/C NMR : Identify pyrimidine ring carbons (δ 160–170 ppm) and methoxy groups (δ 55–60 ppm) .

- Elemental analysis : Confirm C, H, N, Cl within ±0.3% of theoretical values.

- ESI-MS : Look for [M+H] at m/z 257.1 and isotopic Cl pattern ([M+2] ≈ 33% intensity) .

Advanced: Strategies to study interactions with HSP90 for anticancer applications

Perform molecular docking (AutoDock Vina) using the HSP90 ATP-binding domain (PDB: 1BYQ). Prioritize compounds forming hydrogen bonds with GLU527 and TYR604 . Validate via SPR (surface plasmon resonance) to measure binding affinity () .

Advanced: How to optimize solubility for in vivo studies?

Test co-solvents (10% DMSO in saline) or cyclodextrin inclusion complexes. Adjust pH to 4.5–5.5 (HCl salt’s pKa ~8.5) for aqueous stability. Use dynamic light scattering (DLS) to confirm nanoparticle dispersion (<200 nm) .

Advanced: Assessing thermodynamic stability under storage conditions

Perform accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via TGA (weight loss <2% below 150°C) and DSC (melting point ~200°C ±5°C). Use Arrhenius modeling to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.